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molecular formula C8H5Cl2N3 B8306634 3,5-Dichloro-2-methylpyrido[3,4-b]pyrazine

3,5-Dichloro-2-methylpyrido[3,4-b]pyrazine

Cat. No. B8306634
M. Wt: 214.05 g/mol
InChI Key: ZWLVPPJYWQWSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394297B2

Procedure details

A glass microwave reaction vessel was charged with 5-chloro-2-methylpyrido[3,4-b]pyrazin-3-yl methanesulfonate (160 mg, 0.585 mmol), 1,4-Dioxane (1 mL) and hydrogen chloride (4 M in 1,4-dioxane, 0.73 mL, 2.92 mmol) (Sigma Aldich). The reaction mixture was stirred and heated in an oil bath at 70° C. for 1 h, then cooled to RT. The mixture was diluted with EtOAc (50 mL) and washed with sat. NaHCO3. The organic layer was dried (MgSO4), filtered and concentrated to give 3,5-dichloro-2-methylpyrido[3,4-b]pyrazine (62 mg, 0.290 mmol, 49% yield) as a brown solid. MS (ESI, pos. ion) m/z: 213.9 (M+1).
Name
5-chloro-2-methylpyrido[3,4-b]pyrazin-3-yl methanesulfonate
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O[C:6]1[N:11]=[C:10]2[C:12]([Cl:16])=[N:13][CH:14]=[CH:15][C:9]2=[N:8][C:7]=1[CH3:17])(=O)=O.O1CCOCC1.[ClH:24]>CCOC(C)=O>[Cl:24][C:6]1[N:11]=[C:10]2[C:12]([Cl:16])=[N:13][CH:14]=[CH:15][C:9]2=[N:8][C:7]=1[CH3:17]

Inputs

Step One
Name
5-chloro-2-methylpyrido[3,4-b]pyrazin-3-yl methanesulfonate
Quantity
160 mg
Type
reactant
Smiles
CS(=O)(=O)OC1=C(N=C2C(=N1)C(=NC=C2)Cl)C
Name
Quantity
1 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0.73 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A glass microwave reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
WASH
Type
WASH
Details
washed with sat. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N=C2C(=N1)C(=NC=C2)Cl)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.29 mmol
AMOUNT: MASS 62 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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